

Navigating the Research Landscape of 5,7-Dibromo-2-tetralone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5,7-Dibromo-2-tetralone**

Cat. No.: **B117721**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on **5,7-Dibromo-2-tetralone**, a key intermediate in synthetic organic and medicinal chemistry. This document outlines its commercial availability, physicochemical properties, and plausible experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.

Commercial Availability and Suppliers

5,7-Dibromo-2-tetralone is commercially available from various chemical suppliers catering to the research and development sector. These companies offer the compound in different purities and quantities, providing essential resources for laboratory-scale synthesis and preliminary studies.

Table 1: Commercial Suppliers and Product Specifications

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
ChemScene	144066-44-4	C ₁₀ H ₈ Br ₂ O	303.98	≥98%
Fluorochem (via Sigma-Aldrich)	144066-44-4	C ₁₀ H ₈ Br ₂ O	303.98	95% or 98%

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of **5,7-Dibromo-2-tetralone** is crucial for its handling, reaction setup, and analytical characterization. While specific experimental data for this particular compound is limited in publicly available literature, data from closely related analogs provide valuable estimations.

Table 2: Physicochemical Properties of **5,7-Dibromo-2-tetralone** and Related Compounds

Property	5,7-Dibromo-2-tetralone (Predicted/Inferred)	1-Tetralone (Reference)	2-Tetralone (Reference)	6-Bromo-2-tetralone (Reference)	7-Bromo-1-tetralone (Reference)
CAS Number	144066-44-4	529-34-0[1]	530-93-8[2]	4133-35-1[3]	32281-97-3
Molecular Formula	C ₁₀ H ₈ Br ₂ O	C ₁₀ H ₁₀ O[1]	C ₁₀ H ₁₀ O[2]	C ₁₀ H ₉ BrO[3]	C ₁₀ H ₉ BrO
Molecular Weight (g/mol)	303.98	146.19[1]	146.189[4]	225.08[5]	225.08
Melting Point (°C)	Estimated: 70-85	2-7[1]	18[2][4]	70-76[5]	75-80
Boiling Point (°C)	-	113-116 (6 mmHg)[1]	131-133 (11 mmHg)[2]	319.2±42.0 (Predicted)[5]	-
Appearance	-	Liquid	Colourless liquid[4]	Pale yellow to brown crystalline	Solid

Experimental Protocols

The following sections provide detailed, albeit adapted, methodologies for the synthesis, purification, and analysis of **5,7-Dibromo-2-tetralone** based on established procedures for

analogous compounds.

Synthesis of 5,7-Dibromo-2-tetralone

A plausible synthetic route to **5,7-Dibromo-2-tetralone** involves the bromination of 2-tetralone.

The following protocol is adapted from general bromination procedures of aromatic ketones.

Materials:

- 2-Tetralone
- Iron(III) bromide (FeBr_3) or Iron powder
- Bromine (Br_2)
- Carbon tetrachloride (CCl_4) or another suitable inert solvent
- Sodium thiosulfate solution (aqueous, 10%)
- Sodium bicarbonate solution (aqueous, saturated)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser with a gas trap
- Dropping funnel
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-tetralone in carbon tetrachloride.
- Add a catalytic amount of iron(III) bromide or iron powder to the solution.
- From a dropping funnel, add a solution of bromine in carbon tetrachloride dropwise to the stirred solution at room temperature. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, continue stirring the reaction mixture at room temperature until the bromine color disappears.
- Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate to destroy any unreacted bromine.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification by Column Chromatography

The crude **5,7-Dibromo-2-tetralone** can be purified by silica gel column chromatography.

Materials:

- Crude **5,7-Dibromo-2-tetralone**
- Silica gel (60-120 mesh)
- Hexane
- Ethyl acetate
- Chromatography column
- Collection tubes

Procedure:

- Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the top of the prepared column.
- Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity.
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to yield purified **5,7-Dibromo-2-tetralone**.

Analytical Characterization

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of **5,7-Dibromo-2-tetralone**. While specific spectra for this compound are not readily available, the expected chemical shifts can be predicted based on the analysis of related tetralone structures.

3.3.2. High-Performance Liquid Chromatography (HPLC)

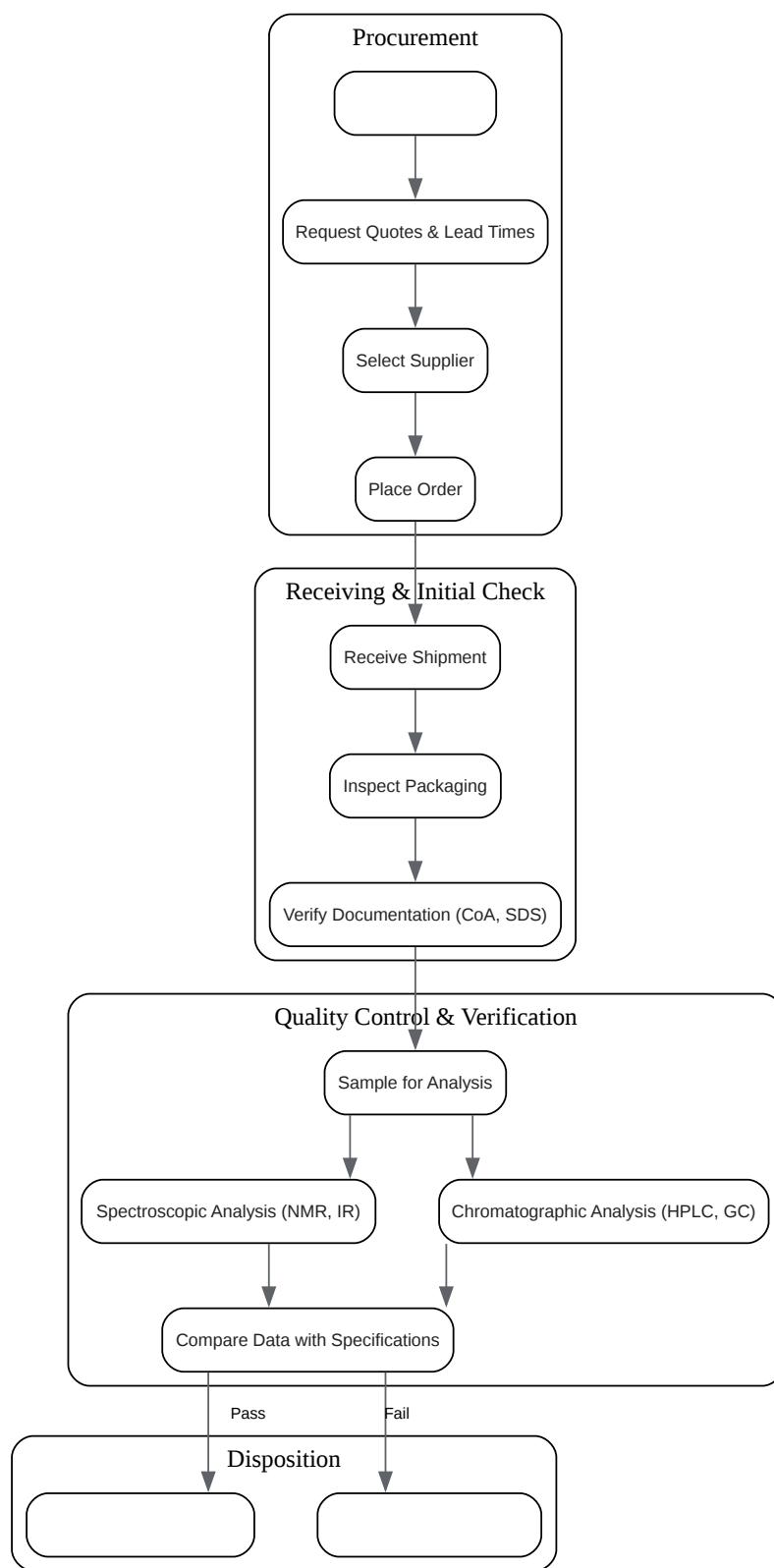
HPLC is a powerful technique for assessing the purity of **5,7-Dibromo-2-tetralone**. A reverse-phase HPLC method would be suitable for this purpose.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)

Mobile Phase:

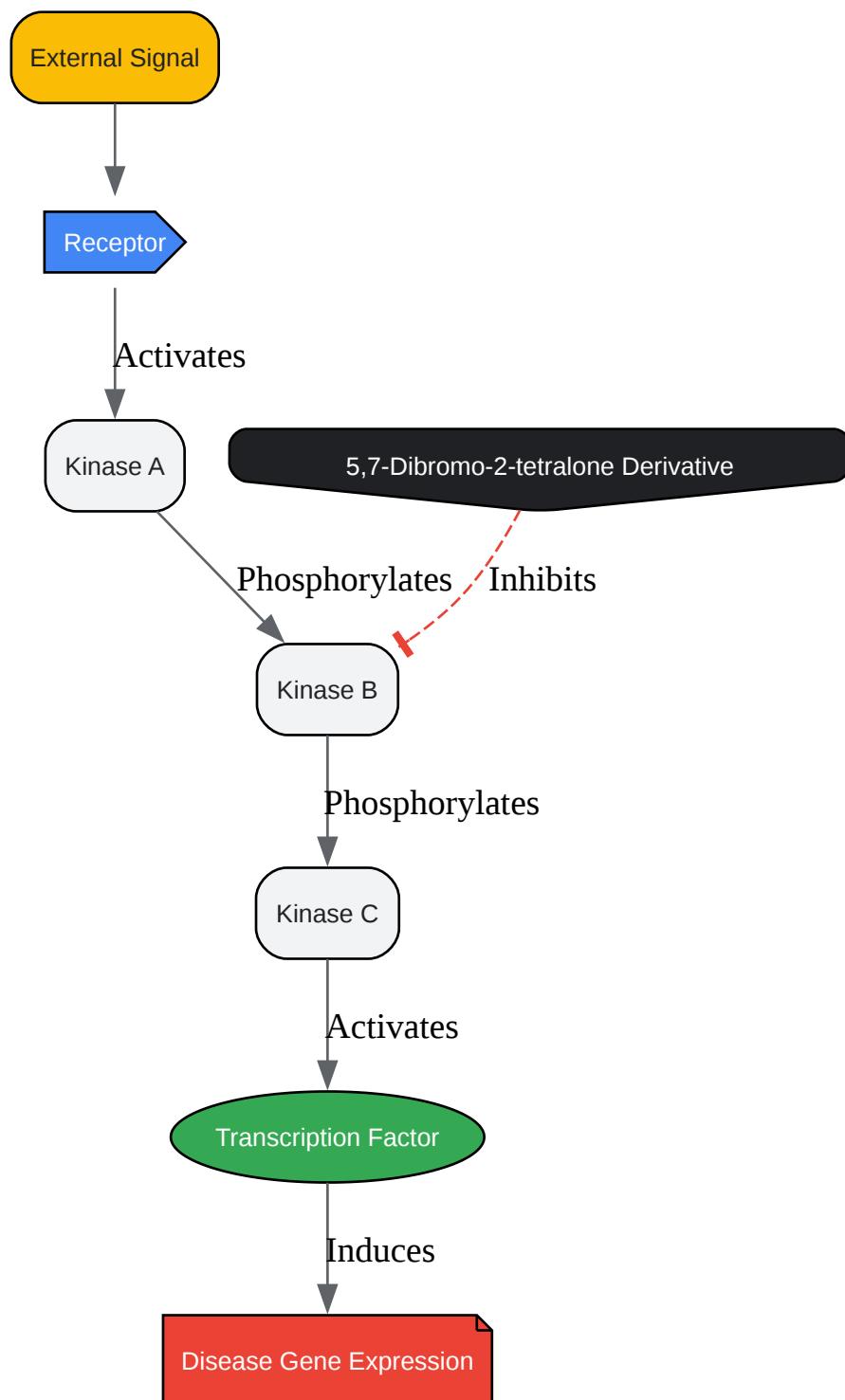
- A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid for better peak shape).


Procedure:

- Prepare a standard solution of the purified **5,7-Dibromo-2-tetralone** in the mobile phase or a compatible solvent.
- Inject the sample onto the HPLC system.
- Monitor the elution at a suitable wavelength (e.g., 254 nm).
- The purity can be determined by the relative area of the main peak.

Visualizations

Experimental Workflow


The following flowchart illustrates a typical workflow for the procurement and in-house verification of a chemical intermediate like **5,7-Dibromo-2-tetralone** for research and development purposes.

[Click to download full resolution via product page](#)

Caption: Chemical Procurement and Verification Workflow.

Hypothetical Signaling Pathway Involvement

Derivatives of tetralones are explored in drug discovery for their potential to modulate various signaling pathways. The following diagram illustrates a hypothetical scenario where a drug candidate derived from **5,7-Dibromo-2-tetralone** acts as an inhibitor of a kinase cascade involved in a disease state.

[Click to download full resolution via product page](#)

Caption: Hypothetical Kinase Cascade Inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. a-Tetralone 97 529-34-0 [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 6-Bromo-2-tetralone | C10H9BrO | CID 2733553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Navigating the Research Landscape of 5,7-Dibromo-2-tetralone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117721#commercial-availability-and-suppliers-of-5-7-dibromo-2-tetralone>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com